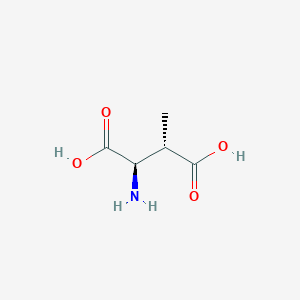

(2R,3S)-2-amino-3-methylbutanedioic acid

Descripción general

Descripción

(2R,3S)-2-amino-3-methylbutanedioic acid, also known as β-alanine, is an amino acid that is naturally produced in the body and found in some foods. It is a non-essential amino acid, meaning that it is not required for protein synthesis, but it can play an important role in the body’s metabolism. β-alanine is used as a dietary supplement for its potential to improve physical performance, enhance cognitive function, and reduce fatigue. Additionally, it has been studied for its possible therapeutic benefits in a variety of medical conditions.

Aplicaciones Científicas De Investigación

Neurotransmission and Brain Development

(3S)-3-Methyl-D-aspartic acid, as a derivative of aspartic acid, plays a role in neurotransmission and brain development. The D-isoform of aspartic acid, which is similar in structure to the compound , has been implicated in the regulation of the hypothalamus and in brain development . Research suggests that such derivatives could be explored for their potential therapeutic effects in psychiatric and neurological disorders.

Cardiovascular Health

Compounds related to (3S)-3-Methyl-D-aspartic acid have been studied for their potential cardiovascular benefits. Alpha-linolenic acid, an omega-3 fatty acid, has shown cholesterol-lowering effects and protective effects against hypertension . By extension, derivatives of aspartic acid could be investigated for their impact on cardiovascular health parameters.

Antioxidant Defense Mechanisms

Derivatives of aspartic acid, including (3S)-3-Methyl-D-aspartic acid, may contribute to antioxidant defense mechanisms. Studies have indicated that certain amino acids can play a role in the production of enzymes like superoxide dismutase (SOD) and catalase (CAT), which are crucial in combating oxidative stress .

Metabolic Pathways and Energy Production

The aspartic acid pathway, to which (3S)-3-Methyl-D-aspartic acid is related, is integral to the tricarboxylic acid (TCA) cycle and glycolysis. These pathways are essential for energy production and cellular respiration, suggesting that this compound could have applications in enhancing metabolic efficiency .

Plant Stress Resistance

Research on aspartic acid has shown that it can enhance plant resistance to abiotic stress, such as heat, cold, drought, and salt stress. As a derivative, (3S)-3-Methyl-D-aspartic acid could be utilized to improve the stress tolerance of crops, contributing to agricultural resilience .

Cancer Research

The metabolism of aspartic acid derivatives is being explored as a target in cancer research. Since aspartic acid is involved in nucleotide synthesis and protein synthesis, its derivatives, including (3S)-3-Methyl-D-aspartic acid, could be significant in the study of tumor cell metabolism and the development of anticancer strategies .

Mecanismo De Acción

Mode of Action

The mode of action of (3S)-3-Methyl-D-aspartic acid is not fully understood. As an amino acid, it may participate in protein synthesis and other metabolic processes. It could potentially interact with its targets, causing conformational changes that affect the function of these targets

Biochemical Pathways

(3S)-3-Methyl-D-aspartic acid may be involved in various biochemical pathways due to its nature as an amino acid. It could play a role in the synthesis of proteins and other biomolecules, and may also be involved in metabolic pathways . .

Pharmacokinetics

As an amino acid, it is likely to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in urine . The impact of these properties on the bioavailability of the compound is yet to be determined.

Result of Action

The molecular and cellular effects of (3S)-3-Methyl-D-aspartic acid’s action are not well-documented. Given its nature as an amino acid, it may contribute to protein synthesis and other cellular functions. The specific effects of this compound at the molecular and cellular level require further investigation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of (3S)-3-Methyl-D-aspartic acid . For instance, changes in pH could affect the ionization state of the compound, potentially influencing its interactions with targets. Temperature could affect the rate of reactions involving the compound, while other molecules present in the environment could compete with the compound for binding sites on its targets.

Propiedades

IUPAC Name |

(2R,3S)-2-amino-3-methylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-2(4(7)8)3(6)5(9)10/h2-3H,6H2,1H3,(H,7,8)(H,9,10)/t2-,3+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXRUAYBIUSUULX-STHAYSLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3S)-2-amino-3-methylbutanedioic acid | |

CAS RN |

121570-10-3 | |

| Record name | 3-Methyl-D-aspartic acid, (3S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121570103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3S)-3-methyl-D-aspartic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04313 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-METHYL-D-ASPARTIC ACID, (3S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JVW3X5Z42K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B44326.png)

![Furo[2,3-b]pyridine-2-sulfonamide](/img/structure/B44346.png)

![N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine](/img/structure/B44348.png)

![[(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B44353.png)